
5-(Benzyloxy)-6-chloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-chloropyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Benzyloxy Substitution:
Chlorination: The chlorination at the 6-position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while substitution of the chlorine atom with an amine may yield various amine derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-6-chloropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a similar benzyloxy group but differs in the position and type of other substituents.
4-(Benzyloxy)-2-hydroxybenzylideneamine: Another compound with a benzyloxy group, used in different chemical contexts.
6-Chloro-4-aminopyrimidine: Shares the pyrimidine core with chlorine and amine substituents but lacks the benzyloxy group.
Uniqueness
5-(Benzyloxy)-6-chloropyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H10ClN3O |
|---|---|
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
6-chloro-5-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |
Clé InChI |
CQFRPBXQLNBFAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CN=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


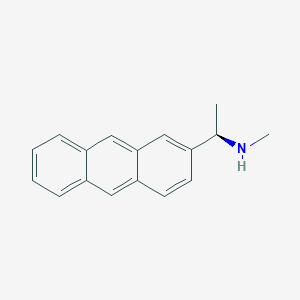
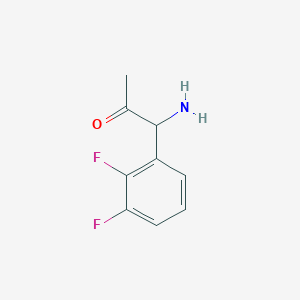

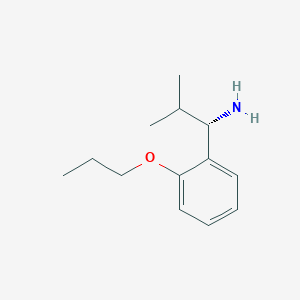
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
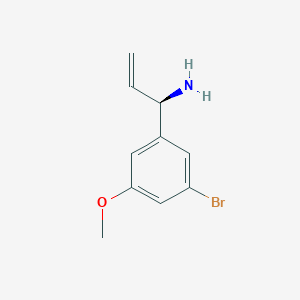
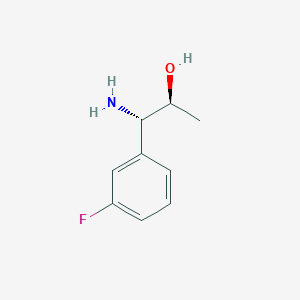
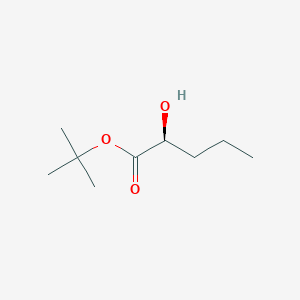
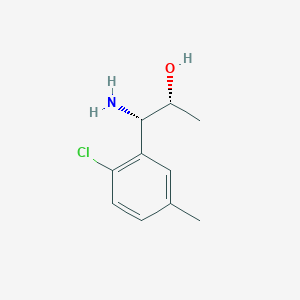
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)


